molecular formula Re B1221839 Rhenium-186 CAS No. 14998-63-1

Rhenium-186

Número de catálogo: B1221839
Número CAS: 14998-63-1
Peso molecular: 185.954989 g/mol
Clave InChI: WUAPFZMCVAUBPE-IGMARMGPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rhenium Re 186 is a radioisotope with an atomic number of 75 and a half life of 90 hours that emits beta particles and gamma rays and is used in cancer treatment and diagnostic imaging technique. (NCI)

Aplicaciones Científicas De Investigación

Nuclear Properties and Production

Rhenium-186 has a half-life of approximately 3.7 days and decays primarily through beta emission, making it suitable for therapeutic applications. Its decay properties allow for effective targeting of tumors while minimizing damage to surrounding healthy tissues. The production of this compound typically occurs in nuclear reactors through the neutron activation of Rhenium-185, following the reaction:185Re(n,γ)186Re^{185}\text{Re}(n,\gamma)^{186}\text{Re}This method is essential for generating sufficient quantities of the isotope for medical use .

Bone Pain Palliation

One of the primary applications of this compound is in the treatment of metastatic bone pain, particularly in patients with prostate and breast cancer. This compound Hydroxyethylidene Diphosphonate (HEDP) is administered intravenously, allowing the radioisotope to localize in skeletal lesions and deliver targeted radiation therapy. Clinical trials have shown significant pain relief and improved quality of life for patients receiving this treatment .

Targeted Radiotherapy

This compound is also utilized in targeted radiotherapy approaches, such as radioimmunotherapy. It can be conjugated to monoclonal antibodies, enhancing the specificity of treatment against cancer cells while sparing normal tissues. Studies have demonstrated that high-dose labeling of antibodies with this compound can effectively target tumor sites, leading to improved therapeutic outcomes .

Nanoliposome Delivery Systems

Recent advancements have introduced this compound nanoliposomes as a delivery mechanism for enhanced treatment efficacy. In clinical trials, these nanoliposomes demonstrated promising results in patients with recurrent glioma, where they were administered via convection-enhanced delivery. The encapsulation of this compound within nanoliposomes allows for concentrated radiation delivery directly to tumor cells, resulting in better safety profiles and improved overall survival rates .

Clinical Trials on Bone Pain Palliation

In a notable clinical study involving this compound HEDP, patients with hormone-refractory prostate cancer received doses ranging from 2500 to 5000 MBq. Results indicated that approximately 20% of patients experienced significant reductions in prostate-specific antigen levels, correlating with pain relief and improved patient quality of life . The study highlighted the importance of dosage optimization to maximize therapeutic benefits while managing toxicity.

ReSPECT-GBM Trial

The ReSPECT-GBM trial investigated the efficacy of this compound nanoliposomes in treating recurrent glioblastoma multiforme. Findings revealed that higher doses (exceeding 100 Gy) resulted in statistically significant improvements in patient survival rates compared to subtherapeutic doses . This trial underscores the potential for this compound to play a vital role in advanced cancer therapies.

Propiedades

Número CAS

14998-63-1

Fórmula molecular

Re

Peso molecular

185.954989 g/mol

Nombre IUPAC

rhenium-186

InChI

InChI=1S/Re/i1+0

Clave InChI

WUAPFZMCVAUBPE-IGMARMGPSA-N

SMILES

[Re]

SMILES isomérico

[186Re]

SMILES canónico

[Re]

Sinónimos

186Re radioisotope
Re-186 radioisotope
Rhenium-186

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.